molecular formula C27H45P B1311707 Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine CAS No. 303111-96-8

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine

Cat. No.: B1311707
CAS No.: 303111-96-8
M. Wt: 400.6 g/mol
InChI Key: DTSPXGRQYHLKLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine can be synthesized through the reaction of 2,4,6-triisopropylphenylmagnesium bromide with dicyclohexylphosphine chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is widely used in scientific research, particularly in the field of catalysis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is unique due to its large steric bulk and strong electron-donating ability, which make it particularly effective in enhancing the reactivity and selectivity of metal catalysts. This distinguishes it from other similar compounds that may not offer the same level of steric protection or electronic influence .

Properties

IUPAC Name

dicyclohexyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45P/c1-19(2)22-17-25(20(3)4)27(26(18-22)21(5)6)28(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h17-21,23-24H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSPXGRQYHLKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2CCCCC2)C3CCCCC3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430933
Record name Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303111-96-8
Record name Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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